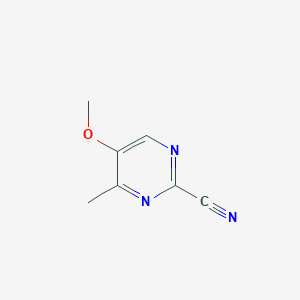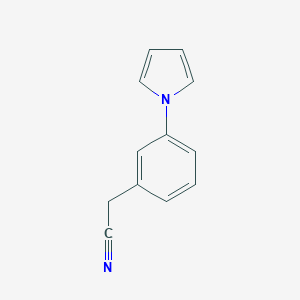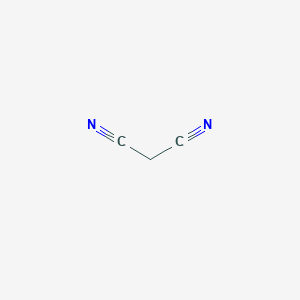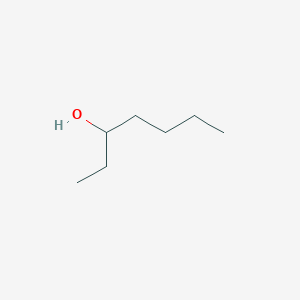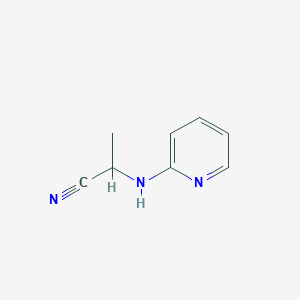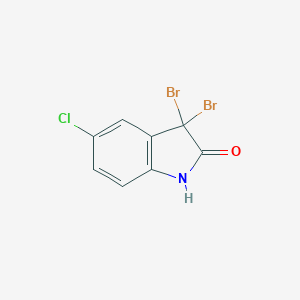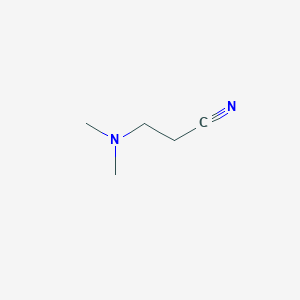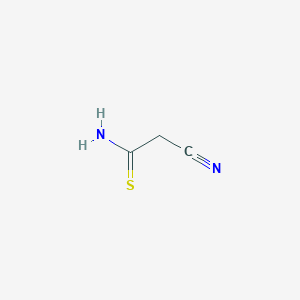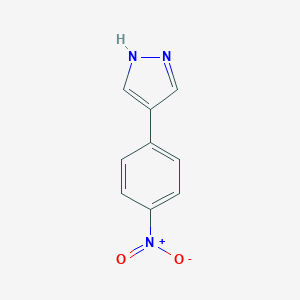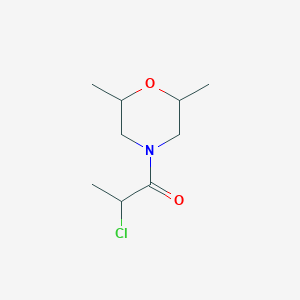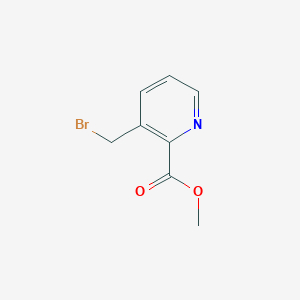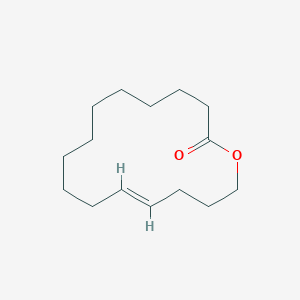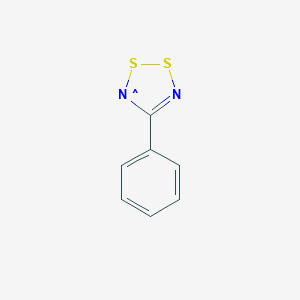
1,2,3,5-Dithiadiazolyl radical, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- (abbreviated as PDTD) is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. PDTD is a heterocyclic compound that contains a five-membered ring consisting of two sulfur atoms, two nitrogen atoms, and a carbon atom. This radical is known for its unique properties, including its high stability, high reactivity, and strong electron accepting ability.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is complex and not fully understood. However, it is known that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- acts as a strong electron acceptor, which allows it to participate in several redox reactions. The radical can also form stable charge-transfer complexes with other molecules, which can further enhance its reactivity.
Efectos Bioquímicos Y Fisiológicos
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- may have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its high stability, which allows it to be easily handled and stored. Additionally, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its strong electron accepting ability, which can make it difficult to study in some contexts.
Direcciones Futuras
There are several future directions for research on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-. Some of the most promising areas of research include:
1. Development of new synthetic methods for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
2. Investigation of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in energy storage devices.
3. Study of the potential antioxidant properties of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- and its potential use in the treatment of oxidative stress-related diseases.
4. Investigation of the use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a catalyst for organic reactions.
5. Study of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in organic electronics.
Conclusion:
In conclusion, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to exhibit a wide range of interesting properties, including its high stability, high reactivity, and strong electron accepting ability. Although much research has been conducted on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-, there is still much to be learned about this fascinating compound, and it is likely that future research will uncover even more potential applications for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
Métodos De Síntesis
The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a complex process that involves several steps. The most common method for synthesizing 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is by the oxidation of 4-phenyl-1,2,3,5-dithiadiazolyl (PDT) with iodine in the presence of a strong acid catalyst. The reaction produces 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a dark red solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been extensively studied for its potential applications in various fields of science. The radical has been found to exhibit a wide range of interesting properties that make it useful for several applications. Some of the most notable applications of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- include:
1. Catalysis: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective catalyst for several organic reactions, including the oxidation of alcohols, the reduction of ketones, and the coupling of aryl halides.
2. Organic electronics: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective organic semiconductor, making it useful for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
3. Energy storage: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been studied for its potential use in energy storage devices such as batteries and supercapacitors.
Propiedades
Número CAS |
118436-77-4 |
|---|---|
Nombre del producto |
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- |
Fórmula molecular |
C7H5N2S2 |
Peso molecular |
181.3 g/mol |
InChI |
InChI=1S/C7H5N2S2/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H |
Clave InChI |
LJLOBYVCKXTPER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSS[N]2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NSS[N]2 |
Otros números CAS |
118436-77-4 |
Sinónimos |
4-phenyl-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



